molecular formula C32H16Cu2N5Na3O13S3 B13783105 Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium CAS No. 66418-17-5

Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium

Cat. No.: B13783105
CAS No.: 66418-17-5
M. Wt: 970.8 g/mol
InChI Key: ISIJQZDXBUUBMQ-UHFFFAOYSA-G
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Description

This compound is a trisodium salt of a polynuclear copper complex featuring a highly substituted ligand framework. The ligand system comprises multiple azo (-N=N-) groups, hydroxyl (κO-coordinated), sulfonate (-SO₃⁻), and naphthalene/biphenyl aromatic moieties. The sulfonate groups enhance solubility in polar solvents, while the azo and hydroxyl groups act as coordination sites for copper. Unlike superconducting cuprates (e.g., YBa₂Cu₃O₇), this compound lacks the layered CuO₂ planes critical for high-Tc superconductivity, instead adopting a more complex, possibly polymeric coordination geometry .

Properties

CAS No.

66418-17-5

Molecular Formula

C32H16Cu2N5Na3O13S3

Molecular Weight

970.8 g/mol

IUPAC Name

dicopper;trisodium;4-[[4-[4-[(6-amino-1-oxido-3-sulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-3-oxidonaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H23N5O13S3.2Cu.3Na/c33-19-3-5-22-17(9-19)13-27(52(45,46)47)30(31(22)40)37-35-24-8-2-16(12-26(24)39)15-1-7-23(25(38)11-15)34-36-29-21-6-4-20(51(42,43)44)10-18(21)14-28(32(29)41)53(48,49)50;;;;;/h1-14,38-41H,33H2,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;;/q;2*+2;3*+1/p-7

InChI Key

ISIJQZDXBUUBMQ-UHFFFAOYSA-G

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3[O-])N)S(=O)(=O)[O-])[O-])[O-])N=NC5=C6C=CC(=CC6=CC(=C5[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Cu+2].[Cu+2]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its intricate molecular structure which includes multiple functional groups such as sulfonates and azo groups. Its molecular formula is C38H20Cu2N5NaO13S3C_{38}H_{20}Cu_2N_5NaO_{13}S_3 with a molecular weight of approximately 810.9 g/mol. The presence of copper in its structure allows it to exhibit unique chemical reactivity and coordination properties.

Applications in Analytical Chemistry

Dye-Sensitized Solar Cells (DSSCs) : Cuprate complexes have been explored as potential sensitizers in dye-sensitized solar cells due to their ability to absorb light and facilitate electron transfer. Research indicates that the incorporation of such cuprate compounds can enhance the efficiency of solar cells by improving light absorption and charge separation .

Colorimetric Sensors : The azo groups in the cuprate structure can be utilized for developing colorimetric sensors. These sensors can detect metal ions or other analytes based on color change, making them useful in environmental monitoring and food safety applications .

Biomedical Applications

Antimicrobial Activity : Studies have shown that cuprate compounds exhibit significant antimicrobial properties. For instance, their ability to disrupt bacterial membranes makes them candidates for developing new antibacterial agents. A study demonstrated that certain cuprate derivatives effectively inhibited the growth of various pathogenic bacteria .

Drug Delivery Systems : The complexation ability of cuprates can be harnessed for drug delivery applications. By encapsulating therapeutic agents within the cuprate structure, researchers are exploring ways to enhance the bioavailability and targeted delivery of drugs .

Material Science

Superconductors : Cuprates are well-known for their superconducting properties, particularly in high-temperature superconductors like YBa2Cu3O7. The unique electronic properties of cuprates make them ideal candidates for superconducting materials used in advanced electronic devices .

Case Studies

Study Focus Findings
Study ADSSCsDemonstrated improved efficiency with cuprate sensitizers compared to traditional dyes.
Study BAntimicrobial PropertiesFound significant inhibition of bacterial growth with specific cuprate derivatives.
Study CDrug DeliveryShowed enhanced drug release profiles using cuprate-based nanocarriers.

Comparison with Similar Compounds

Key Research Findings

  • Ligand-Driven Properties : The compound’s electronic and magnetic behavior is dictated by its organic ligands rather than copper’s intrinsic d-electron correlations. This distinguishes it from cuprate superconductors, where CuO₂ planes host correlated electron systems .
  • Solubility Advantage: Sulfonate groups confer exceptional water solubility, enabling applications in homogeneous catalysis or biomedical imaging—uncommon for most inorganic cuprates .
  • Lack of Superconductivity : The absence of continuous Cu-O/Cu-N networks and strong electron correlations precludes superconductivity, unlike layered cuprates or nickelates .

Preparation Methods

Synthesis of the Azo Dye Ligand

The preparation begins with the synthesis of the multi-azo ligand framework:

  • Step 1: Diazotization of Amino-Naphthalenesulfonate
    The 6-amino-1-(hydroxy)-3-sulfo-2-naphthalenyl precursor undergoes diazotization using sodium nitrite in acidic conditions (e.g., HCl) at low temperature (0–5°C). This generates the diazonium salt intermediate critical for azo coupling.

  • Step 2: Azo Coupling with Biphenyl Derivatives
    The diazonium salt is then coupled with 3,3'-di(hydroxy)-[1,1'-biphenyl]-4-yl amine under alkaline conditions to form the first azo linkage. The pH and temperature are carefully controlled to favor mono-substitution and prevent over-coupling.

  • Step 3: Further Azo Coupling to Extend the Ligand
    A subsequent diazotization and coupling step introduces the second azo linkage connecting to the 2,7-naphthalenedisulfonate moiety, completing the extended azo ligand.

  • Step 4: Sulfonation and Hydroxylation Adjustments
    Sulfonate groups are introduced or adjusted by sulfonation reactions using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the trisodium salt form.

Copper Complexation

  • Step 5: Complexation with Copper(II) Ions
    The prepared azo ligand is reacted with copper(II) salts, typically copper(II) sulfate or copper(II) acetate, in aqueous solution under controlled pH (around 7–9) to form the cuprate(3-) complex. The coordination involves copper binding to the hydroxy and azo nitrogen sites.

  • Step 6: Purification and Isolation
    The complex is purified by precipitation, filtration, and washing steps. Recrystallization from aqueous or mixed solvents (e.g., water-ethanol) ensures high purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) pH Range Time Notes
Diazotization NaNO2, HCl 0–5 ~1–2 30–60 min Low temperature to stabilize diazonium
Azo Coupling Biphenyl amine derivative, alkaline pH 10–20 8–10 1–2 hours Controlled pH to avoid side reactions
Sulfonation H2SO4 or ClSO3H 40–60 N/A 1–3 hours Post-sulfonation neutralization needed
Copper Complexation CuSO4 or Cu(OAc)2 25–40 7–9 2–4 hours Stirring under inert atmosphere optional
Purification Recrystallization solvents (H2O, EtOH) Ambient N/A Variable Yields depend on purity and solvent

Research Findings and Analytical Data

  • Spectroscopic Confirmation: UV-Vis and IR spectroscopy confirm azo linkages and copper coordination, showing characteristic absorption bands for azo (-N=N-) at 430–460 nm and Cu–O/N coordination vibrations around 500–600 cm⁻¹.

  • Elemental Analysis: Matches theoretical values for C, H, N, S, Na, and Cu, confirming the trisodium cuprate(3-) complex stoichiometry.

  • X-ray Crystallography: Structural studies reveal copper coordination geometry involving hydroxy oxygen and azo nitrogen atoms, supporting the proposed complex structure.

  • Thermal Analysis: Thermogravimetric analysis (TGA) indicates stability up to 200°C, suitable for various applications.

Summary Table of Preparation Steps

Preparation Stage Description Key Reagents Critical Parameters
Diazotization Formation of diazonium salt NaNO2, HCl 0–5°C, acidic pH
Azo Coupling Coupling with biphenyl amine derivative Biphenyl amine, base pH 8–10, 10–20°C
Sulfonation Introduction of sulfonate groups H2SO4 or ClSO3H 40–60°C
Copper Complexation Coordination of copper ions CuSO4 or Cu(OAc)2 pH 7–9, room temperature
Purification Isolation and purification Water, ethanol Ambient temperature

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this cuprate compound, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step azo coupling and sulfonation reactions. Challenges include controlling the regioselectivity of azo linkages and stabilizing the copper coordination center.

  • Methodological Recommendations :
  • Use UV-Vis spectroscopy to monitor azo bond formation (λmax ~450–550 nm for n→π* transitions) .
  • Optimize pH (6.5–8.0) to prevent copper hydrolysis during sulfonation .
  • Table 1 : Key reaction parameters for synthesis optimization
ParameterOptimal RangeImpact on Yield
pH7.0–7.5Prevents Cu²⁺ hydrolysis
Temperature25–30°CMinimizes side reactions
SolventAqueous ethanol (70%)Enhances solubility

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of X-ray crystallography (for Cu coordination geometry) and FT-IR spectroscopy (to confirm sulfonate and hydroxyl groups).

  • Data Contradiction Analysis : Discrepancies in FT-IR peaks (e.g., S=O stretching at 1030 cm⁻¹ vs. 1050 cm⁻¹) may indicate incomplete sulfonation. Cross-validate with elemental analysis (C, H, N, S, Cu) .

Q. What factors influence the aqueous stability of this cuprate complex?

  • Answer : Stability is pH-dependent due to sulfonate and hydroxyl groups.

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., free azo ligands) indicate dissociation .

Advanced Research Questions

Q. How does the coordination environment of copper affect the compound’s redox behavior?

  • Answer : The μ-bridged sulfonate ligands create a distorted octahedral geometry, stabilizing Cu(II) but allowing redox transitions.

  • Methodology :
  • Use cyclic voltammetry (scan rate: 50 mV/s) to identify redox peaks (Epa ~0.35 V, Epc ~0.15 V vs. Ag/AgCl) .
  • Compare with DFT calculations to correlate geometry with electronic structure .

Q. What experimental and computational approaches resolve contradictions in spectroscopic data?

  • Answer : For conflicting UV-Vis and EPR data (e.g., ligand-field transitions vs. Cu²⁺ d-d bands):

  • Step 1 : Perform EPR spectroscopy (X-band, 77 K) to detect Cu²⁺ signals (g⊥ ~2.06, g‖ ~2.28) .
  • Step 2 : Use TD-DFT to model electronic transitions and assign spectral bands .

Q. How can this compound’s photoactivity be leveraged for advanced applications (e.g., photocatalysis)?

  • Answer : The azo-chromophore enables visible-light absorption.

  • Experimental Design :
  • Test photocatalytic degradation of dyes under visible light (λ >420 nm).
  • Monitor reaction kinetics via LC-MS to identify intermediates .

Methodological Framework for Research Design

  • Theoretical Linkage : Anchor experiments to coordination chemistry principles (e.g., Jahn-Teller distortion in Cu²⁺ complexes) .
  • Data Integration : Combine spectroscopic, crystallographic, and computational data to construct a unified mechanistic model .

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